5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
3-[(2,4-dichlorophenoxy)methyl]-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3OS/c1-15-9(13-14-10(15)17)5-16-8-3-2-6(11)4-7(8)12/h2-4H,5H2,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYCNHDBALZXSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)COC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60361366 | |
| Record name | 5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35687-30-0 | |
| Record name | 5-[(2,4-Dichlorophenoxy)methyl]-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35687-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with appropriate alkyl halides.
Introduction of the Dichlorophenoxy Group: The dichlorophenoxy group is introduced via a nucleophilic substitution reaction. This involves reacting 2,4-dichlorophenol with a suitable alkylating agent, such as chloromethyl methyl ether, in the presence of a base like sodium hydroxide.
Final Assembly: The final step involves the coupling of the triazole ring with the dichlorophenoxy moiety under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in 5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under mild conditions to yield the corresponding sulfide.
Substitution: The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Corresponding sulfides.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Agricultural Applications
Fungicidal Activity
The compound exhibits notable fungicidal properties, particularly against various plant pathogens. Its mechanism primarily involves disrupting fungal cell wall synthesis and inhibiting ergosterol biosynthesis.
Case Study: Efficacy Against Fungal Pathogens
A study demonstrated that derivatives of 1,2,4-triazole compounds, including 5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol, showed significant antifungal activity against pathogens such as Fusarium oxysporum and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| This compound | Fusarium oxysporum | 10 |
| This compound | Aspergillus niger | 15 |
These findings suggest that this compound can be developed into an effective agricultural fungicide.
Medicinal Applications
Pharmacological Properties
The triazole scaffold is recognized for its broad pharmacological profile. Compounds containing the triazole moiety have been studied for their potential as antifungal, antibacterial, anticancer, and anti-inflammatory agents.
Case Study: Antifungal Activity
Research indicated that the incorporation of the triazole-thioether moiety enhances antifungal activity. For instance:
| Compound | Pathogen | EC50 (μg/mL) |
|---|---|---|
| Triazole Derivative A | Candida albicans | 0.0087 |
| Triazole Derivative B | Cryptococcus neoformans | 0.0309 |
These compounds exhibited higher potency compared to traditional antifungals like fluconazole.
Antibacterial Activity
The compound has also been evaluated for its antibacterial effects. It has shown promising results against multi-drug resistant strains of bacteria.
Case Study: Efficacy Against Bacteria
In a comparative study:
| Compound | Bacteria | MIC (μg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus (MRSA) | 0.25 |
| This compound | Escherichia coli | 0.5 |
These results indicate that the compound's derivatives could serve as alternatives to existing antibiotics.
Material Science Applications
Polymer Modifications
The compound has potential applications in material science for modifying polymers to enhance their properties such as thermal stability and resistance to microbial growth.
Data Table: Polymer Properties
| Polymer Type | Modification Agent | Property Enhanced |
|---|---|---|
| Polyethylene | This compound | Increased thermal stability |
| Polyurethane | This compound | Enhanced antimicrobial properties |
Mechanism of Action
The mechanism of action of 5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme function. The dichlorophenoxy moiety enhances the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The 1,2,4-triazole-3-thiol core is a versatile scaffold modified by substitutions at positions 4 and 5. Key analogs and their substituents include:
Key Observations :
- Lipophilicity: The dichlorophenoxy group in the target compound enhances lipophilicity compared to polar substituents like morpholine or methoxy groups . This may improve membrane permeability in biological systems.
- Steric Effects : Bulky substituents (e.g., adamantyl in ) reduce reactivity but increase thermal stability.
Physicochemical Properties
Notes:
Biological Activity
5-[(2,4-Dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antibacterial, antifungal, and anticancer activities. The synthesis and structure-activity relationships (SAR) of various derivatives will also be discussed.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₇Cl₂N₃OS. Its structure includes a triazole ring substituted with a dichlorophenoxy group, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇Cl₂N₃OS |
| Molecular Weight | 232.14 g/mol |
| CAS Number | 35687-30-0 |
| Hazard Information | Irritant |
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. For instance, compounds structurally related to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study demonstrated that triazole derivatives possess moderate to high inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for selected compounds ranged from 0.25 to 32 µg/mL. Notably, the introduction of specific substituents on the triazole ring significantly enhanced the antibacterial activity compared to parent compounds .
Antifungal Activity
The antifungal potential of triazole compounds is well-documented. For example, derivatives of this compound have been tested against fungi such as Aspergillus niger and Candida albicans.
Table: Antifungal Activity of Triazole Derivatives
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| 5-[(2,4-Dichlorophenoxy)methyl] | Aspergillus niger | 16 |
| 5-(Substituted Phenyl) | Candida albicans | 32 |
| 5-(Naphthyl) | Aspergillus flavus | 8 |
The presence of specific functional groups in these compounds is believed to enhance their binding affinity to fungal enzymes, thus increasing their antifungal efficacy .
Anticancer Activity
Recent studies have highlighted the anticancer properties of triazole derivatives. The compound has shown selective cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Assay
In vitro studies using the MTT assay revealed that derivatives of this compound exhibited significant cytotoxic effects against melanoma (IGR39) and breast cancer (MDA-MB-231) cell lines. The most active compounds demonstrated IC50 values lower than standard chemotherapeutic agents .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the triazole ring and the introduction of various substituents can significantly impact biological activity. For instance:
- Dichlorophenoxy Group : Enhances antibacterial and antifungal activity.
- Alkyl Substituents : Influence lipophilicity and cellular uptake.
- Functional Groups : The presence of thiol groups increases interaction with biological targets.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol, and how do reaction conditions affect yield?
- Methodology : The compound can be synthesized via cyclocondensation of 2,4-dichlorophenoxyacetic acid hydrazide derivatives under reflux in DMSO or ethanol, followed by purification through recrystallization (water-ethanol mixtures). Optimal yields (~65%) are achieved with prolonged reflux (18 hours) and controlled cooling . Modifications, such as using glacial acetic acid as a catalyst in ethanol, improve reaction efficiency for derivative synthesis .
- Key Variables : Solvent choice (DMSO vs. ethanol), reflux duration, and acid catalysts significantly impact yield and purity.
Q. Which analytical techniques are most reliable for confirming the structure of this triazole-thiol derivative?
- Methodology : Multi-technique validation is critical:
- Elemental analysis confirms stoichiometry.
- ¹H-NMR identifies proton environments (e.g., methyl groups at δ 3.2–3.8 ppm).
- LC-MS verifies molecular ion peaks (e.g., [M+H]+ at m/z 345.2).
- IR spectroscopy detects functional groups (e.g., S-H stretch at ~2500 cm⁻¹) .
Q. How is the preliminary biological activity of this compound assessed in vitro?
- Methodology : Initial screening involves:
- Antimicrobial assays : Agar diffusion or microdilution against Gram-positive/negative bacteria and fungi (e.g., MIC values).
- Molecular docking : Targeting enzymes like dihydrofolate reductase (DHFR) or fungal CYP51 to predict binding affinity .
- ADME analysis : SwissADME or similar tools evaluate pharmacokinetic properties (e.g., LogP, bioavailability) .
Advanced Research Questions
Q. What structural modifications enhance the pharmacological activity of this triazole-thiol scaffold?
- Approach :
- Substituent variation : Introducing electron-withdrawing groups (e.g., Cl, Br) at the phenyl ring improves antimicrobial potency .
- Salt formation : Sodium/potassium salts of thioacetic acid derivatives increase solubility and bioavailability .
- Metal complexes : Coordination with Zn(II) or Cu(II) enhances antifungal activity via chelation .
Q. How can molecular docking and dynamics resolve contradictions in experimental vs. predicted bioactivity?
- Methodology :
- Docking software (AutoDock/Vina) : Predict binding modes to targets like bacterial topoisomerase IV.
- Molecular dynamics (GROMACS) : Simulate ligand-receptor interactions over 100 ns to assess stability (RMSD/RMSF analysis).
Q. What strategies mitigate low yields in the synthesis of thioether-linked triazole derivatives?
- Solutions :
- Alkylation optimization : Use K₂CO₃ as a base in acetone to enhance nucleophilic substitution of thiol groups .
- Microwave-assisted synthesis : Reduces reaction time and improves yield compared to conventional heating .
- Protecting groups : Temporarily block reactive sites (e.g., -OH) to prevent side reactions .
Q. How do salt forms of this compound influence its physicochemical and pharmacological profiles?
- Analysis :
- Solubility : Sodium salts exhibit higher aqueous solubility (e.g., >50 mg/mL vs. <5 mg/mL for free acid) .
- Stability : Potassium salts show improved thermal stability (TGA/DSC data).
- Bioactivity : Piperidine/morpholine salts demonstrate enhanced CNS penetration in rodent models .
Data Contradiction Analysis
Q. How to address discrepancies in reported antimicrobial activity across similar triazole-thiol derivatives?
- Root Causes :
- Strain variability : Test against standardized ATCC strains to minimize variability.
- Assay conditions : Differences in inoculum size or culture media (e.g., Mueller-Hinton vs. RPMI) alter MIC values .
- Compound purity : Validate purity via HPLC (>95%) to exclude impurities affecting bioactivity .
Q. Why do some derivatives show high in silico binding affinity but low in vivo efficacy?
- Investigative Steps :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
